
H-N-Me-His(Boc)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-N-Me-His(Boc)-OMe.HCl” is a synthetic compound that belongs to the class of modified amino acids. It is often used in peptide synthesis and various biochemical applications. The compound features a histidine residue with a Boc (tert-butoxycarbonyl) protecting group and a methyl ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-N-Me-His(Boc)-OMe.HCl” typically involves the following steps:
Protection of the Histidine Residue: The histidine residue is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Methylation: The amino group of histidine is methylated to form N-methylhistidine.
Esterification: The carboxyl group is esterified to form the methyl ester.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective reagents is crucial in achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions may target the ester or amide bonds.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Oxidized histidine derivatives.
Reduction Products: Reduced ester or amide derivatives.
Substitution Products: Substituted histidine derivatives.
Aplicaciones Científicas De Investigación
“H-N-Me-His(Boc)-OMe.HCl” is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biochemical Studies: In studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: In the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of “H-N-Me-His(Boc)-OMe.HCl” depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and incorporated into peptides. The Boc group provides stability during synthesis and can be removed under acidic conditions.
Comparación Con Compuestos Similares
Similar Compounds
H-N-Me-His-OMe.HCl: Lacks the Boc protecting group.
H-His(Boc)-OMe.HCl: Lacks the N-methylation.
H-N-Me-His(Boc)-OH: Lacks the methyl ester group.
Uniqueness
“H-N-Me-His(Boc)-OMe.HCl” is unique due to its combination of protective groups and functional modifications, making it a versatile intermediate in organic synthesis and peptide chemistry.
Propiedades
Fórmula molecular |
C13H22ClN3O4 |
|---|---|
Peso molecular |
319.78 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2S)-3-methoxy-2-(methylamino)-3-oxopropyl]imidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H21N3O4.ClH/c1-13(2,3)20-12(18)16-7-9(15-8-16)6-10(14-4)11(17)19-5;/h7-8,10,14H,6H2,1-5H3;1H/t10-;/m0./s1 |
Clave InChI |
RMCNNILHJDAFIK-PPHPATTJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC)NC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)

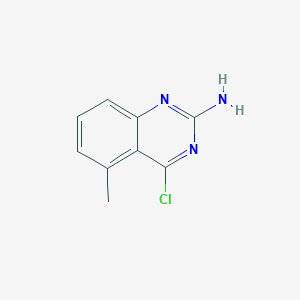
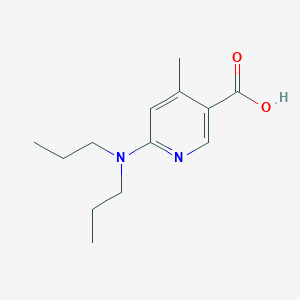

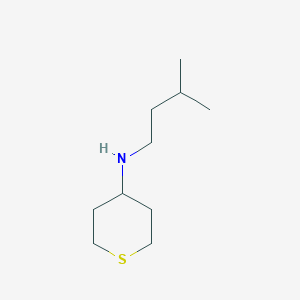
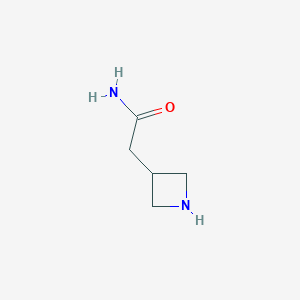
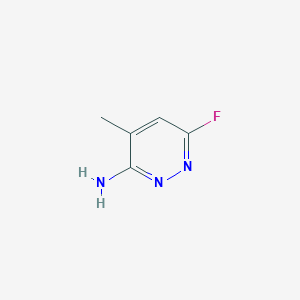
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
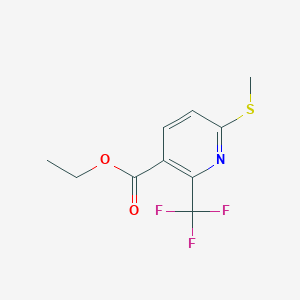

![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
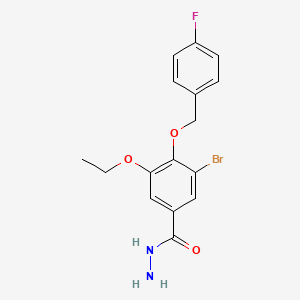
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
